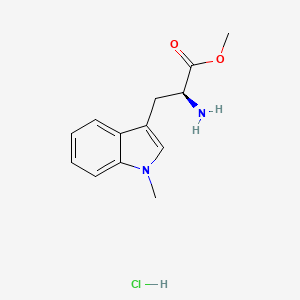

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-Methyl-L-Tryptophanate Hydrochloride, also known as Methyl L-tryptophanate hydrochloride, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis and various biochemical applications due to its unique properties. The compound has the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be synthesized through the esterification of L-tryptophan with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Esterification: L-tryptophan is reacted with methanol in the presence of hydrochloric acid to form Methyl L-tryptophanate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of L-tryptophan are esterified with methanol and hydrochloric acid.

Continuous Purification: The product is continuously purified using industrial crystallization or chromatography techniques to ensure high purity and yield.

化学反应分析

Types of Reactions

Methyl 1-Methyl-L-Tryptophanate Hydrochloride undergoes various chemical reactions, including:

Acylation: Reacts with acyl chlorides to form acyl derivatives.

Hydrolysis: Can be hydrolyzed back to L-tryptophan and methanol in the presence of water and acid or base.

Oxidation and Reduction: Participates in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Acylation: Acyl chlorides, such as benzoyl chloride, in the presence of a base like pyridine.

Hydrolysis: Water and hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Acylation: Acyl derivatives of this compound.

Hydrolysis: L-tryptophan and methanol.

Oxidation: Oxidized products depending on the oxidizing agent used.

Reduction: Reduced forms of the compound.

科学研究应用

Methyl 1-Methyl-L-Tryptophanate Hydrochloride has a wide range of applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

Pharmaceutical Research: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industrial Applications: Utilized in the production of various biochemical reagents and intermediates.

作用机制

The mechanism of action of Methyl 1-Methyl-L-Tryptophanate Hydrochloride involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: Acts as an inhibitor of certain enzymes involved in tryptophan metabolism.

Receptor Binding: Binds to specific receptors, modulating their activity and influencing cellular processes.

Pathway Modulation: Affects metabolic pathways related to amino acid synthesis and degradation.

相似化合物的比较

Methyl 1-Methyl-L-Tryptophanate Hydrochloride can be compared with other similar compounds, such as:

Methyl L-Tryptophanate: Similar structure but without the hydrochloride component.

L-Tryptophan Methyl Ester: Another ester derivative of L-tryptophan.

1-Methyl-L-Tryptophan: A methylated form of L-tryptophan without the ester group.

Uniqueness

This compound is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and reactivity compared to other tryptophan derivatives .

生物活性

Methyl 1-Methyl-L-Tryptophanate Hydrochloride (1-MT) is a methylated derivative of tryptophan, an essential amino acid that plays a critical role in various biological processes, including serotonin synthesis. This article explores the biological activity of 1-MT, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

1-MT is primarily recognized for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan along the kynurenine pathway. Increased IDO activity has been associated with several immunological and neurological disorders, making 1-MT a compound of interest for therapeutic interventions.

Pharmacokinetics

The pharmacokinetic profile of 1-MT has been studied in various animal models. A notable study conducted on domestic pigs demonstrated that a single subcutaneous injection of 1-MT resulted in significant accumulation in plasma and various tissues.

Table 1: Pharmacokinetic Parameters of 1-MT

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration (12h) | 29.1 ± 8.0 µM |

| Plasma Concentration at 24h | 21.1 ± 5.3 µM |

| Half-life (T½) | 10.9 ± 2.0 h |

The study indicated that after repeated daily injections, steady-state conditions were achieved within two days, with maximum plasma concentrations observed at 12 hours post-injection .

1-MT acts as a competitive inhibitor of IDO, leading to increased levels of tryptophan and its downstream metabolites. This inhibition can modulate immune responses and has implications for treating conditions such as cancer and autoimmune diseases.

Case Study: Immunomodulatory Effects

A clinical trial involving patients with advanced cancer showed that administration of 1-MT led to enhanced immune responses characterized by increased T-cell proliferation and reduced regulatory T-cell activity. These findings suggest that 1-MT may enhance anti-tumor immunity by modulating the tumor microenvironment through IDO inhibition .

Accumulation in Tissues

The distribution of 1-MT across various tissues was assessed following multiple administrations. The highest concentrations were found in the kidney and liver, while lower concentrations were noted in brain tissues.

Table 2: Tissue Distribution of 1-MT after Repeated Injections

| Tissue | Concentration (nmol/g wet tissue weight) |

|---|---|

| Kidney | >100 |

| Liver | >100 |

| Adrenal Gland | 48-83 |

| Brain | <20 |

This distribution pattern indicates that while 1-MT can penetrate various tissues, its accumulation in the brain is limited compared to peripheral organs .

Potential Therapeutic Applications

Given its inhibitory effects on IDO, 1-MT has potential applications in:

- Cancer Therapy : By enhancing immune responses against tumors.

- Neurological Disorders : Potentially mitigating conditions associated with altered tryptophan metabolism.

- Autoimmune Diseases : Modulating immune tolerance through IDO inhibition.

属性

IUPAC Name |

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUCWWZYETZNJF-MERQFXBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。